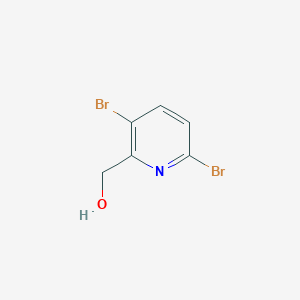

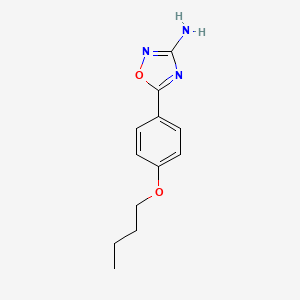

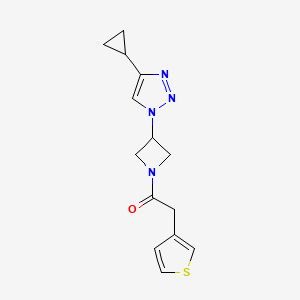

![molecular formula C20H16N4O3 B2530238 1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034467-66-6](/img/structure/B2530238.png)

1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to the class of oxazolopyridines. These compounds are of interest due to their potential biological activities. The description of this compound would involve its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives has been explored in the literature. For instance, paper describes the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which are structurally related to the compound . The synthesis involves intramolecular cyclization of a precursor compound, specifically 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This process likely shares similarities with the synthesis of the compound of interest, suggesting that intramolecular cyclization could be a key step in its formation.

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives is characterized by the presence of an oxazolo[5,4-b]pyridine core, which is a fused heterocyclic system combining oxazole and pyridine rings. The compound would have additional substituents, such as a methyl group and a carboxamide moiety, which could influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound "1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not detailed in the provided papers, related compounds have been shown to undergo various chemical transformations. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines described in paper involves oxidative N-N bond formation. This suggests that the compound of interest may also participate in oxidative reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems would likely result in a compound with significant polarity, potential for hydrogen bonding, and possibly interesting photophysical properties. The exact properties would need to be determined experimentally, but they would be critical for understanding the compound's behavior in various environments, including biological systems.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Heterocyclic Compound Synthesis : Research has shown the development of methods for synthesizing oxazolo[5,4-b]pyridine derivatives, which are structurally related to the mentioned chemical compound. These methods involve intramolecular cyclization techniques and have been explored for synthesizing a variety of heterocyclic compounds due to their significance in pharmaceuticals and materials science. For example, Palamarchuk et al. (2019) demonstrated the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through intramolecular cyclization, highlighting the potential for creating novel compounds with significant applications (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Photophysical Properties : The study of the photophysical properties of related compounds, such as 3-aminopyridin-2(1H)-ones derived from oxazolo[5,4-b]pyridin-2(1H)-ones, provides insights into their potential applications in photodynamic therapy and as fluorescent materials. Shatsauskas et al. (2019) developed a method for preparing these derivatives, examining their UV and luminescence spectroscopy characteristics to understand the relationship between their structure and photophysical properties (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019).

Applications in Supramolecular Chemistry

Supramolecular Assemblies : The functionality of dihydropyrimidine-2,4-(1H,3H)-diones, which share a similar heterocyclic framework with the target compound, has been explored for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These studies provide a foundation for developing advanced materials with potential applications in nanotechnology and molecular electronics. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their co-crystallization with crown ethers to form complex 2D and 3D networks through hydrogen bonding, showcasing the versatility of heterocyclic compounds in supramolecular chemistry (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-15(22-17(25)14-9-6-10-24(2)20(14)26)11-16-19(21-12)27-18(23-16)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWHAITUBAWTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CN(C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

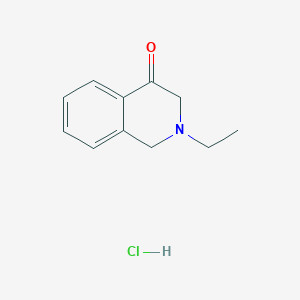

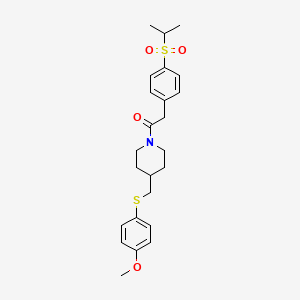

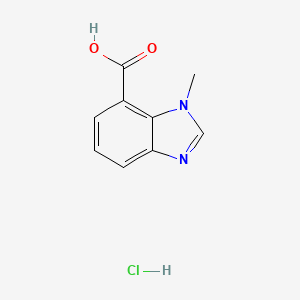

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

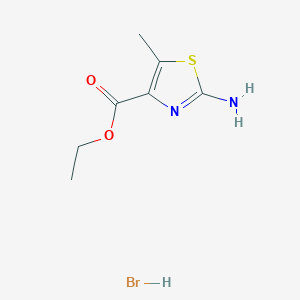

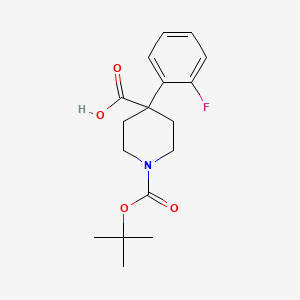

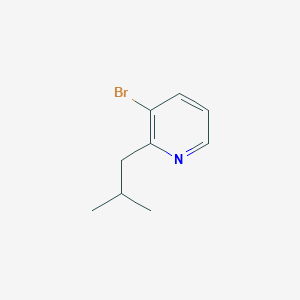

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

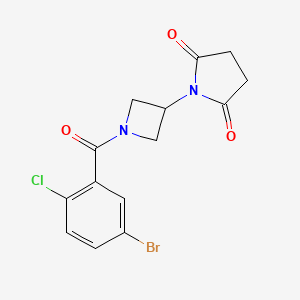

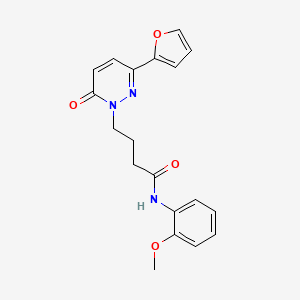

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)